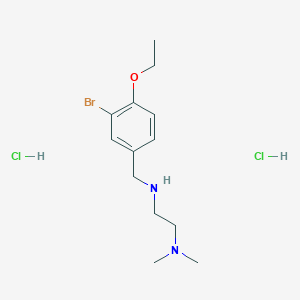![molecular formula C20H24N2O2S B4645973 3-butoxy-N-{[(2-ethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B4645973.png)
3-butoxy-N-{[(2-ethylphenyl)amino]carbonothioyl}benzamide
Overview
Description
3-butoxy-N-{[(2-ethylphenyl)amino]carbonothioyl}benzamide, also known as BAY 11-7082, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. BAY 11-7082 has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for the development of novel therapeutics.
Scientific Research Applications
3-butoxy-N-{[(2-ethylphenyl)amino]carbonothioyl}benzamide 11-7082 has been extensively studied for its anti-inflammatory properties. It has been shown to inhibit the activation of the NF-κB pathway, a key regulator of inflammation. This inhibition leads to a reduction in the production of pro-inflammatory cytokines, such as TNF-α and IL-6. 3-butoxy-N-{[(2-ethylphenyl)amino]carbonothioyl}benzamide 11-7082 has also been shown to exhibit anti-cancer properties by inducing apoptosis in cancer cells and inhibiting the growth of tumors.
Mechanism of Action
3-butoxy-N-{[(2-ethylphenyl)amino]carbonothioyl}benzamide 11-7082 exerts its effects by inhibiting the activity of the IKK complex, which is responsible for the activation of the NF-κB pathway. This inhibition prevents the translocation of NF-κB to the nucleus, where it regulates the expression of pro-inflammatory cytokines and other genes involved in inflammation and cancer progression.
Biochemical and Physiological Effects
3-butoxy-N-{[(2-ethylphenyl)amino]carbonothioyl}benzamide 11-7082 has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, inhibit the growth of cancer cells, and reduce the production of viral particles in infected cells. 3-butoxy-N-{[(2-ethylphenyl)amino]carbonothioyl}benzamide 11-7082 has also been shown to induce apoptosis in cancer cells and reduce the expression of genes involved in cancer progression.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-butoxy-N-{[(2-ethylphenyl)amino]carbonothioyl}benzamide 11-7082 in lab experiments is its specificity for the IKK complex. This specificity allows for the selective inhibition of the NF-κB pathway, which is important for studying the role of this pathway in inflammation and cancer. However, one limitation of using 3-butoxy-N-{[(2-ethylphenyl)amino]carbonothioyl}benzamide 11-7082 is its potential toxicity at high concentrations, which can lead to off-target effects and interfere with experimental results.
Future Directions
There are several future directions for the study of 3-butoxy-N-{[(2-ethylphenyl)amino]carbonothioyl}benzamide 11-7082. One area of research is the development of novel therapeutics based on the structure of 3-butoxy-N-{[(2-ethylphenyl)amino]carbonothioyl}benzamide 11-7082. Another area of research is the investigation of the potential of 3-butoxy-N-{[(2-ethylphenyl)amino]carbonothioyl}benzamide 11-7082 as an anti-viral agent, as it has been shown to reduce the production of viral particles in infected cells. Additionally, further studies are needed to investigate the potential of 3-butoxy-N-{[(2-ethylphenyl)amino]carbonothioyl}benzamide 11-7082 in combination with other anti-cancer agents for the treatment of cancer.
properties
IUPAC Name |
3-butoxy-N-[(2-ethylphenyl)carbamothioyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2S/c1-3-5-13-24-17-11-8-10-16(14-17)19(23)22-20(25)21-18-12-7-6-9-15(18)4-2/h6-12,14H,3-5,13H2,1-2H3,(H2,21,22,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNABIWMJSKSMQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=CC=C2CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![ethyl 2-[(4-isopropoxybenzoyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4645906.png)
![3-({[1-(4-bromobenzyl)-1H-pyrazol-3-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4645924.png)
![3-chloro-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4645932.png)

![5-methyl-N-[1-(4-methylphenyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B4645959.png)
![2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-[2-(methylthio)phenyl]acetamide](/img/structure/B4645982.png)
![1-[2-(2-chloro-5-methylphenoxy)-2-methylpropanoyl]-4-(2-pyridinyl)piperazine](/img/structure/B4645984.png)
![2-(cyclopropylamino)-8-(difluoromethyl)-6-methylpyrido[3',2':4,5]thieno[3,2-b][1,3]thiazolo[4,5-d]pyridin-4(5H)-one](/img/structure/B4645990.png)
![2-[benzyl(methylsulfonyl)amino]-N-(2-methyl-3-nitrophenyl)benzamide](/img/structure/B4645996.png)
![5-isopropyl-3-phenyl-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B4645999.png)
![ethyl 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B4646000.png)
![6-({[3-(butoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4646008.png)
